![molecular formula C11H8N2O4S B1417433 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one CAS No. 73855-64-8](/img/structure/B1417433.png)
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C11H8N2O4S and its molecular weight is 264.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds bearing 1,3-benzodioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Actividad Biológica
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a derivative similar to the compound showed significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for these derivatives were reported as follows:
Compound | IC50 (µM) |
---|---|
IIa | 0.85 |
IIc | 0.68 |
These compounds demonstrated minimal cytotoxicity against normal cell lines (IC50 > 150 µM), indicating their safety for therapeutic applications .
Anticancer Activity
The anticancer efficacy of benzodioxole derivatives has also been investigated. A related compound exhibited significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM. This suggests that compounds with similar structures could be explored further for their potential in cancer therapy .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : The inhibition of α-amylase is crucial for managing blood glucose levels in diabetic patients.
- Cytotoxic Effects on Cancer Cells : By targeting cancer cells selectively while sparing normal cells, these compounds may offer a therapeutic advantage.
Study 1: In Vivo Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, the administration of a benzodioxole derivative (IIc) resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment. This underscores the compound's potential as an antidiabetic agent .
Study 2: Cytotoxicity Assessment
In vitro assessments using MTS assays revealed that certain benzodioxole derivatives exhibited low cytotoxicity against normal human cell lines while effectively inhibiting cancer cell proliferation. This dual effect highlights their potential for selective targeting in cancer therapy .
Q & A
Q. What are the established synthetic pathways for 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis involves multi-step routes, starting with thiazole ring formation via condensation of thiourea derivatives with α-halo ketones. The benzylidene group is introduced via Knoevenagel condensation under reflux (80–100°C) in ethanol or DMF. Microwave-assisted synthesis (100 W, 15 minutes) enhances efficiency, increasing yields from ~60% to >85% by minimizing side reactions. Catalysts like piperidine (5 mol%) and purification via silica gel chromatography (ethyl acetate/hexane) ensure >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural identity of this compound?
Answer:
- ¹H/¹³C NMR : Thiazole protons appear at δ 7.8–8.2 ppm; benzodioxole methylidene protons resonate as a singlet near δ 6.5 ppm.
- IR Spectroscopy : Confirms hydroxyamino (N–O stretch at 3350 cm⁻¹) and thiazolidinone carbonyl (C=O at 1680 cm⁻¹).
- HRMS : Validates molecular mass within 3 ppm error.
- X-ray Crystallography : Resolves E-configuration and dihedral angles (e.g., 15.2° between thiazole and benzodioxole planes) .
Q. What in vitro biological screening approaches are recommended for initial evaluation of its pharmacological activity?
Answer:
- Enzyme Inhibition : Fluorescence-based kinase assays (IC₅₀ determination) with ATP concentration gradients (1–100 μM).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) over 48 hours (1–100 μM). Include non-cancerous HEK293 cells for selectivity.
- Dose-Response Analysis : Use four-parameter logistic models with positive controls (e.g., staurosporine for kinase inhibition) .
Q. How do solvent polarity and catalyst choice influence the geometric isomerism (E/Z) during the benzylidene condensation step?
Answer: Polar aprotic solvents (DMF, DMSO) stabilize the transition state, favoring E-isomer formation (>90% via ¹H NMR coupling constants, J = 12–16 Hz). Lewis acids (e.g., ZnCl₂ at <5 mol%) accelerate imine formation but risk Z-isomer byproducts. Microwave irradiation under N₂ suppresses Z-isomer formation to <5%, compared to 15–20% with conventional heating .
Q. What systematic approaches can resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?
Answer:
- Orthogonal Assays : Surface plasmon resonance (SPR) for binding affinity (KD) and cellular thermal shift assays (CETSA) for target engagement.
- Purity Validation : HPLC (>98% purity) and dynamic light scattering (DLS) to exclude aggregation artifacts.
- Normalization : Use commercial enzyme kits with pre-validated controls to account for batch variability .
Q. Which computational strategies best predict the binding mode of this compound to kinases, and how can these models be experimentally validated?
Answer:
- Induced-Fit Docking (IFD) : Models kinase active-site flexibility using PDB structures (e.g., 4RA3 for JAK2).
- Molecular Dynamics (MD) : 100-ns simulations assess binding stability (RMSD <2 Å).
- Validation : Alanine scanning mutagenesis (e.g., Lys882 in JAK2) confirms critical interactions if activity loss exceeds fivefold .
Q. What structural modifications maximize the therapeutic index in structure-activity relationship (SAR) studies of this thiazolidinone derivative?
Answer:
- Benzodioxole Substitution : Electron-withdrawing groups (e.g., –NO₂ at C4) enhance kinase inhibition but require toxicity screening.
- C2 Position : Acyloxy groups improve metabolic stability (microsomal t½ from 2h to 8h).
- N3 Substitution : Bulky groups (e.g., tert-butyl) increase membrane permeability (Caco-2 Papp >1×10⁻⁶ cm/s). Prioritize modifications with ClogP 2–4 and topological polar surface area <90 Ų .
Q. What formulation strategies address the poor aqueous solubility (<10 μg/mL) of this compound for preclinical in vivo studies?
Answer:
- Salt Formation : Meglumine salt increases solubility to 1.2 mg/mL at pH 6.5.
- Nanocrystal Suspensions : Wet milling produces <200 nm particles stabilized with HPMC.
- Cyclodextrin Complexes : Sulfobutyl ether-β-CD (20% w/v) achieves >5 mg/mL solubility for IV administration .
Propiedades
Número CAS |
73855-64-8 |
---|---|
Fórmula molecular |
C11H8N2O4S |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-hydroxyimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O4S/c14-10-9(18-11(12-10)13-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-4,15H,5H2,(H,12,13,14)/b9-4+ |
Clave InChI |
PEVLJHABSBSAHS-RUDMXATFSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NO)S3 |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N/C(=N\O)/S3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NO)S3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.